molecular formula C20H29N3O2 B4194873 [3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone

[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone

Cat. No.: B4194873
M. Wt: 343.5 g/mol
InChI Key: MJTQAIYOGJBJJG-UHFFFAOYSA-N
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Description

[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and piperidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of an amino ketone with a piperidinyl carbonyl compound under controlled conditions. The reaction often requires catalysts such as zinc and acetic acid, and it proceeds at room temperature . The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

The reactions usually require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    [3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone: shares similarities with other amino-piperidinyl compounds, such as {3-amino-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl}(1-methyl-2-piperidinyl)methanol and {3-amino-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl}(1-methyl-2-piperidinyl)ethanone.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

[3-amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-7-3-6-10-23(14)20(25)16-11-15(12-17(21)13-16)19(24)18-8-4-5-9-22(18)2/h11-14,18H,3-10,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQAIYOGJBJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)C(=O)C3CCCCN3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
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[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
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[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
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[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
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[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone
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[3-Amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(1-methylpiperidin-2-yl)methanone

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